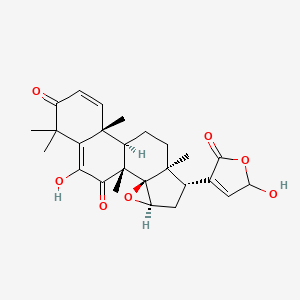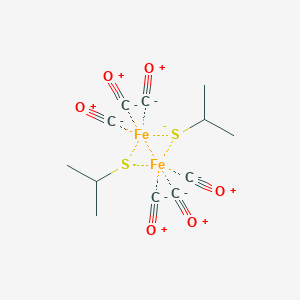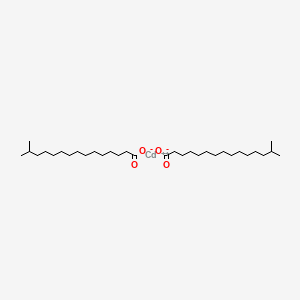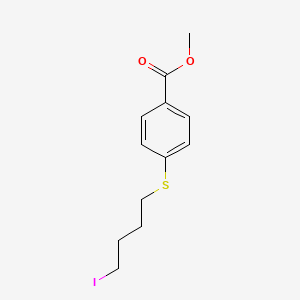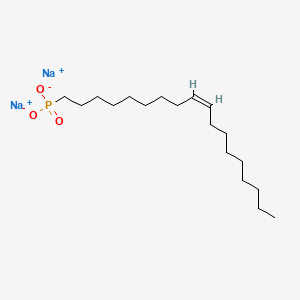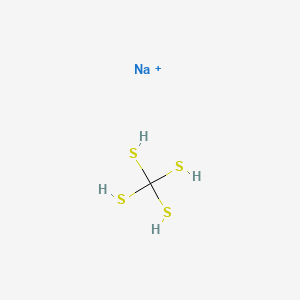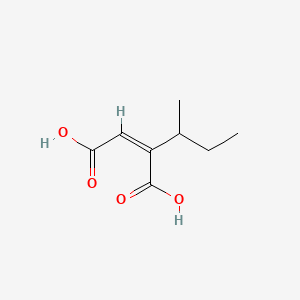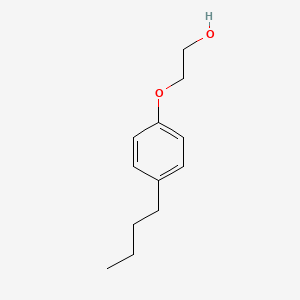
2-(4-Butylphenoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butylphenoxy)ethanol is an organic compound with the molecular formula C12H18O2. It is a type of phenoxyethanol, characterized by the presence of a butyl group attached to the phenyl ring. This compound is used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenoxy)ethanol typically involves the reaction of 4-butylphenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Butylphenol+Ethylene oxide→this compound
The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction temperature is maintained at around 100-150°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The use of continuous reactors and advanced separation techniques such as distillation and crystallization ensures the efficient production of the compound.
化学反应分析
Types of Reactions
2-(4-Butylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-butylbenzaldehyde or 4-butylbenzoic acid.
Reduction: Formation of 4-butylphenol.
Substitution: Formation of 2-(4-butylphenoxy)ethyl chloride or bromide.
科学研究应用
2-(4-Butylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of 2-(4-Butylphenoxy)ethanol involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.
相似化合物的比较
2-(4-Butylphenoxy)ethanol can be compared with other phenoxyethanol derivatives such as:
Phenoxyethanol: Lacks the butyl group, making it less hydrophobic.
2-(4-sec-Butylphenoxy)ethanol: Similar structure but with a sec-butyl group, leading to different steric effects.
2-(4-tert-Butylphenoxy)ethanol: Contains a tert-butyl group, resulting in increased steric hindrance and different reactivity.
The presence of the butyl group in this compound imparts unique hydrophobic properties, making it more effective in certain applications compared to its analogs.
属性
CAS 编号 |
84320-88-7 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
2-(4-butylphenoxy)ethanol |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-11-5-7-12(8-6-11)14-10-9-13/h5-8,13H,2-4,9-10H2,1H3 |
InChI 键 |
LYLSCFUAIGWHHI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


